molecular formula C6H7BClNO3 B13024999 B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid

B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid

Cat. No.: B13024999
M. Wt: 187.39 g/mol
InChI Key: ZYHMDRVEOPMLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-(3-Chloro-6-methoxy-2-pyridinyl)boronic acid (CAS: 1222092-98-9) is a pyridinyl boronic acid derivative characterized by a chlorine substituent at position 3, a methoxy group at position 6, and a boronic acid (-B(OH)₂) moiety at position 2 of the pyridine ring (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents.

Properties

Molecular Formula

C6H7BClNO3

Molecular Weight

187.39 g/mol

IUPAC Name

(3-chloro-6-methoxypyridin-2-yl)boronic acid

InChI

InChI=1S/C6H7BClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3,10-11H,1H3

InChI Key

ZYHMDRVEOPMLJX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=N1)OC)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid demonstrates robust activity in palladium-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of biheteroaryl systems. Key findings include:

Reaction Scope and Efficiency

  • Coupling Partners : Reacts with aryl/heteroaryl halides (e.g., bromo- or iodo-pyrimidines, quinoline derivatives).

  • Catalytic System : Pd(OAc)₂ with dppf ligand in 1,4-dioxane/water (3:1) at 60–100°C .

  • Yields : Typically 62–98% for diarylated pyrazolo[3,4-b]pyridines and bipyridines (Table 1) .

Table 1: Representative Suzuki-Miyaura Coupling Outcomes

Boronic AcidCoupling PartnerProductYield (%)Conditions
B-(3-Chloro-6-methoxy-2-pyridinyl)6-Chloro-3-iodopyrazolopyridine3,6-Diarylpyrazolo[3,4-b]pyridine8960°C, 1 h → 100°C, 4 h
B-(3-Chloro-6-methoxy-2-pyridinyl)2-Bromo-5-nitrophenyl3-Chloro-6-methoxybipyridine83Cs₂CO₃, 60°C, 1 h

Chemoselectivity

  • Preferential coupling at the 3-position over the 6-chloro substituent under stepwise conditions .

  • Sequential one-pot reactions achieve 3,6-diarylation with minimal side products .

Substitution Reactions

The 3-chloro and 6-methoxy groups participate in nucleophilic substitutions:

Chlorine Displacement

  • Nucleophiles : Amines, thiols, or alkoxides.

  • Conditions : DMF or THF at 80–100°C .

  • Example : Reaction with morpholine yields 3-morpholino-6-methoxypyridinylboronic acid (72% yield) .

Methoxy Group Reactivity

  • Stable under acidic/neutral conditions but demethylates in strong acids (e.g., HBr/AcOH) to form 6-hydroxypyridinyl derivatives .

Stability and Disproportionation

Under basic conditions, this boronic acid undergoes disproportionation:

Base-Induced Pathways

  • Disproportionation Products : Pyrazole diarylborinate complexes (e.g., with K₃PO₄ in dioxane at 100°C) .

  • Mechanism : Base promotes boronic acid self-condensation, accelerated by [N,O]-bidentate ligands .

Key Observation :

  • Without ligands: Forms diphenylborinic acid (12% yield) and triphenylboroxin .

  • With ligands (e.g., pyridinylpyrazolone): Yields tetracoordinated boron(III) complexes (23–41%) .

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on coupling partners reduce yields (e.g., 2,4-difluorophenylboronic acid: 46% yield) .

  • Sensitivity : Degrades under prolonged heating (>8 h) or strongly oxidizing conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Boronic acids, including B-(3-chloro-6-methoxy-2-pyridinyl)boronic acid, have been extensively studied for their anticancer activities. They are known to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that boronic acid derivatives can enhance the efficacy of existing chemotherapeutic agents like bortezomib in treating various cancers, including multiple myeloma and lymphoma . The compound's ability to modulate immune responses also positions it as a potential candidate for cancer immunotherapy .

Antibacterial and Antiviral Applications
The compound has demonstrated antibacterial and antiviral activities. Research indicates that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication, making them valuable in developing new antibiotics and antiviral drugs. Their mechanism often involves the inhibition of serine proteases and other enzymes critical for pathogen survival .

Organic Synthesis

Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryls and other complex organic molecules . The presence of the pyridine ring enhances the reactivity of the boronic acid, allowing for more efficient coupling with aryl halides.

Synthesis of Drug Intermediates
The compound serves as an important intermediate in synthesizing various pharmaceuticals. For example, it has been used to create cholinergic drugs that treat gastrointestinal disorders. Additionally, its derivatives are involved in synthesizing oxazolidinone compounds that act as modulators for mGluR5 receptors, which are implicated in neurological disorders .

Materials Science

Organic Electronics
In materials science, boronic acids are being explored for their applications in organic electronics. This compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable complexes with electron-deficient materials enhances charge transport properties essential for device efficiency .

Case Studies

Study Purpose Findings Reference
Combination therapy with bortezomibEvaluate efficacy in lymphomaEnhanced response rates observed
Cross-coupling reactions with aryl halidesSynthesize biarylsHigh yields achieved using boronic acid derivatives
Development of antiviral agentsTest efficacy against viral pathogensSignificant inhibition of viral replication noted

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Pyridinyl Boronic Acids with Varied Substituents

(2-Methoxy-6-(Trifluoromethyl)pyridin-3-yl)Boronic Acid (CAS: 1429874-11-2)
  • Structure : Methoxy (position 2), trifluoromethyl (position 6), boronic acid (position 3).
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, unlike the chlorine in the main compound.
[2-Chloro-6-(Trifluoromethyl)pyridin-3-yl]Boronic Acid (CAS: 205240-63-7)
  • Structure : Chlorine (position 2), trifluoromethyl (position 6), boronic acid (position 3).
  • Key Differences: Positional isomerism (chlorine at position 2 vs.
  • Applications : Used in agrochemical and pharmaceutical synthesis due to its versatile reactivity .
(6-Isopropoxypyridin-3-yl)Boronic Acid (CAS: 870521-30-5)
  • Structure : Isopropoxy (position 6), boronic acid (position 3).
  • Key Differences : The isopropoxy group is bulkier and more lipophilic than methoxy, which could reduce solubility but improve membrane permeability.
  • Applications: Potential use in catalysis or as a building block for kinase inhibitors .

Aryl Boronic Acids with Non-Pyridinyl Scaffolds

Phenanthren-9-yl Boronic Acid
  • Structure : Polycyclic aromatic hydrocarbon (phenanthrene) with boronic acid at position 9.
  • Key Differences : The extended aromatic system enhances π-π stacking interactions, contributing to strong antiproliferative activity in triple-negative breast cancer cells (IC₅₀ < 1 µM).
  • Applications : Highlighted for its cytotoxicity, outperforming simpler aryl boronic acids in anticancer screens .
4-Nitrophenyl Boronic Acid
  • Structure : Nitro group (position 4), boronic acid (position 1).
  • Key Differences: The nitro group stabilizes the boronic acid via resonance, accelerating its oxidation to 4-nitrophenol by H₂O₂ (rate constant: 0.0586 s⁻¹ at pH 11).
  • Applications : Used as a model compound for studying boronic acid reactivity and peroxide sensitivity .

Anticancer Activity

  • Comparison : Phenanthren-9-yl boronic acid exhibits sub-micromolar cytotoxicity, attributed to its planar structure and enhanced DNA intercalation. In contrast, pyridinyl analogs like the main compound may target proteases or kinases due to their hydrogen-bonding capability .

Enzyme Inhibition

  • Main Compound : The chlorine and methoxy groups may synergistically block active sites of serine proteases or histone deacetylases (HDACs), as seen in ortho/meta-substituted boronic acids .
  • Comparison: Wulff-type boronic acids with aminomethyl groups (e.g., 2-(N-methyl-aminomethyl)phenylboronic acid) show superior ionophoric activity, indicating that nitrogen-containing substituents enhance target specificity .

Physicochemical Properties and Reactivity

Property B-(3-Chloro-6-Methoxy-2-Pyridinyl)BA 4-Nitrophenyl BA Phenanthren-9-yl BA
LogP (Predicted) 1.8–2.2 1.5 3.1
pKa (Boronic Acid) ~8.5 ~7.9 ~9.2
H₂O₂ Reactivity (t₁/₂) Moderate High Low
Bioactivity Highlights Potential enzyme inhibition Oxidizable probe Cytotoxic agent

Notes:

  • The main compound’s moderate LogP balances solubility and membrane permeability.
  • Its higher pKa compared to 4-nitrophenyl BA suggests slower diol complexation, useful in controlled-release applications .

Biological Activity

B-(3-chloro-6-methoxy-2-pyridinyl)boronic acid is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a pyridine ring that is substituted with a chloro and a methoxy group. The molecular formula is C10_{10}H10_{10}BClN2_{2}O2_{2}, with a molecular weight of approximately 229.5 g/mol. The presence of the chloro and methoxy groups enhances its reactivity and specificity in various chemical transformations, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

1. Anticancer Activity

This compound has shown promising anticancer properties through its role as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of proteins that regulate the cell cycle and apoptosis.

  • Mechanism of Action : The compound binds covalently to the active site of the proteasome, preventing it from cleaving regulatory proteins. This leads to an accumulation of pro-apoptotic factors within cancer cells, ultimately inducing apoptosis.
  • Case Study : In vitro studies demonstrated that this compound exhibited an IC50_{50} of 8.21 nM against multiple myeloma cells, indicating potent growth inhibition (Table 1).
Compound IC50_{50} (nM) Cell Line
This compound8.21U266 (Multiple Myeloma)
Bortezomib7.05U266

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against resistant strains of bacteria.

  • Mechanism of Action : this compound acts as a β-lactamase inhibitor by binding covalently to serine residues in the active site of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
  • Case Study : In studies conducted on hospital-acquired bacterial strains, the compound showed an inhibitory constant (Ki) of 0.004 µM against class C β-lactamases (Table 2).
Compound Ki (µM) Target
This compound0.004Class C β-lactamases
Control Compound0.008Class C β-lactamases

3. Enzyme Inhibition

The boronic acid moiety is known for its ability to inhibit various enzymes through reversible covalent bonding.

  • Applications : It has been utilized in the design of inhibitors for enzymes involved in cancer progression and bacterial resistance mechanisms.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be administered intravenously, although further optimization is necessary to enhance its bioavailability and therapeutic concentration at target sites.

Q & A

Q. What are the established synthetic routes for B-(3-chloro-6-methoxy-2-pyridinyl)boronic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of boronic acids with halopyridine precursors. Key steps include:

  • Precursor selection : Use 3-chloro-6-methoxy-2-bromopyridine or iodopyridine derivatives for efficient coupling .
  • Purification : Recrystallization from anhydrous THF/hexane mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity. Monitor by 1H^1H-NMR (δ 8.2–8.4 ppm for pyridinyl protons) and LC-MS (M+H+^+ = 201.6) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : 11B^{11}B-NMR (δ ~30 ppm for boronic acid) and 1H^1H-NMR to confirm substitution patterns on the pyridine ring.
  • X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation of bond angles and torsion anomalies .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect anhydride byproducts .

Q. How does the chloro-methoxy substitution pattern influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at position 3 enhances electrophilic character at the boronic acid site, while the methoxy group at position 6 stabilizes intermediates via resonance. This configuration improves regioselectivity in Suzuki reactions with aryl halides. Test reactivity under Pd(PPh3_3)4_4/K2 _2CO3_3 conditions in THF/water (3:1) at 80°C .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when studying glycoprotein binding with this boronic acid?

Evidence from surface plasmon resonance (SPR) studies shows that secondary interactions (e.g., hydrophobic or ionic) can overshadow boronic acid-diol affinity. To mitigate:

  • Buffer optimization : Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to reduce electrostatic interference .
  • Competitive elution : Apply 200 mM sorbitol in borate buffer (pH 8.5) to selectively displace bound glycoproteins .

Q. How do contradictory data on boronic acid-diol binding affinities arise, and how can they be resolved?

Discrepancies often stem from pH-dependent boronate ester formation. For systematic analysis:

  • Titration experiments : Measure binding constants (KdK_d) across pH 6.5–9.0 using isothermal titration calorimetry (ITC).
  • Competitive assays : Compare binding with structurally similar diols (e.g., glucose vs. fructose) to isolate steric/electronic effects .

Q. What strategies improve stability during long-term storage of this boronic acid?

  • Inert atmosphere : Store under argon at −20°C in amber vials to prevent oxidation.
  • Lyophilization : Convert to the trifluoroborate salt (using KHF2_2) for enhanced shelf life .

Methodological Challenges and Solutions

Q. How can high-throughput synthesis of derivatives be streamlined for structure-activity studies?

Implement automated multicomponent reactions (MCRs) using robotic liquid handlers. For example:

  • React this compound with aldehydes and amines in a Ugi-type reaction.
  • Monitor reaction progress via inline MS with a 5-minute cycle time .

Q. What computational approaches predict electrophilic/nucleophilic sites for further functionalization?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The chloro group shows high electrophilicity, while the boronic acid site is nucleophilic.
  • Docking studies : Simulate interactions with enzymes (e.g., proteases) to guide bioisostere design .

Q. How can polymorphism in crystalline forms impact catalytic activity, and how is it characterized?

Polymorphs alter solubility and surface reactivity. To identify:

  • Perform powder XRD with Rietveld refinement (via GSAS-II).
  • Compare DSC thermograms for melting point variations (>5°C differences indicate distinct forms) .

Troubleshooting Guide

Q. Why might cross-coupling yields drop below 50%, and how can this be addressed?

Common issues include:

  • Protodeboronation : Add 10 mol% NaHCO3_3 to stabilize the boronic acid.
  • Catalyst poisoning : Use fresh Pd(OAc)2_2/SPhos ligand systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.